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Compound of Interest

Compound Name: 8-Chloro-4-hydroxyquinoline

Cat. No.: B1585235

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-
hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-4-hydroxyquinoline is a halogenated derivative of the quinoline scaffold, a
heterocyclic aromatic compound that is a cornerstone in medicinal chemistry and materials
science. While its parent compound, 8-hydroxyquinoline, is renowned for its potent metal-
chelating, antiseptic, and neuroprotective properties, the introduction of substituents at various
positions on the quinoline ring system dramatically alters its physicochemical and biological
profile.[1][2][3][4] The placement of a chlorine atom at the 8-position and a hydroxyl group at
the 4-position creates a molecule with unique electronic and steric characteristics.

This guide serves as a comprehensive technical resource for professionals in drug discovery
and chemical research, providing a detailed examination of the core physicochemical
properties of 8-Chloro-4-hydroxyquinoline. Understanding these fundamental characteristics
—ifrom molecular structure and solubility to spectroscopic behavior and stability—is paramount
for predicting its behavior in biological systems, designing robust experimental protocols, and
unlocking its potential as a building block for novel therapeutic agents.[1]

Molecular Structure and Tautomerism
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The defining structural feature of 4-hydroxyquinolines is their existence in a tautomeric
equilibrium between the enol form (8-chloro-4-hydroxyquinoline) and the more stable keto
form (8-chloro-1H-quinolin-4-one). This equilibrium is fundamental to its chemical reactivity and
biological interactions. The quinolin-4-one tautomer is generally predominant in solution and
the solid state.

The molecular identity of 8-Chloro-4-hydroxyquinoline is defined by the following:

e Molecular Formula: CoHsCINO[5][6][7]

e Molecular Weight: 179.60 g/mol [6][7]

« CAS Number: 57797-97-4[6][8]
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Figure 1: Tautomeric equilibrium of 8-Chloro-4-hydroxyquinoline.

Core Physicochemical Properties

A guantitative understanding of a compound's physical properties is essential for its application
in research and development. The following table summarizes the key physicochemical data
for 8-Chloro-4-hydroxyquinoline.
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Property Value Source
Molecular Formula CoHeCINO PubChem[5], Sigma-Aldrich[6]
) Sigma-Aldrich[6], Amerigo
Molecular Weight 179.60 g/mol -
Scientific[7]

Physical Form Solid Sigma-Aldrich[6]

Not specified; (Related isomer
Melting Point 5-chloro-8-hydroxyquinoline: ChemicalBook[9]

122-124 °C)
Predicted XlogP 2.2 PubChemLite[5]

Low; (Parent compound 8- Loba Chemie[10],

Water Solubility

hydroxyquinoline is insoluble)

Guidechem[11]

pKa

Not specified; (Related isomer
5-chloro-8-hydroxyquinoline
has a pKa of 3.77+0.10)

ChemicalBook[9]

Solubility and Lipophilicity

The solubility of 8-Chloro-4-hydroxyquinoline is a critical parameter influencing its

bioavailability and formulation development. As is typical for quinoline-based structures, it

exhibits limited solubility in aqueous media but is soluble in various organic solvents.[11][12]

e Aqueous Solubility: The aromatic nature of the bicyclic ring system and the presence of a

chlorine atom contribute to its hydrophobic character, resulting in poor water solubility.

» Organic Solubility: It is expected to be soluble in polar organic solvents such as ethanol,
methanol, and dimethyl sulfoxide (DMSO).[12]

» pH-Dependent Solubility: The molecule's solubility is significantly influenced by pH. In acidic

conditions, the quinoline nitrogen can be protonated, forming a more soluble cationic

species. In alkaline conditions, the hydroxyl group can be deprotonated to form an anionic

phenoxide, which also enhances aqueous solubility.
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Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 2.2 indicates a
moderate level of lipophilicity.[5] This value is within the range often considered favorable for
oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane
permeability, which is essential for absorption and distribution in biological systems.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quantification of 8-
Chloro-4-hydroxyquinoline.

UV-Visible Spectroscopy

The extended 1t-conjugated system of the quinoline ring gives rise to characteristic absorption
bands in the UV-visible region.

o Expected Absorption: In solvents like methanol or chloroform, 8-hydroxyquinoline derivatives
typically exhibit strong absorption maxima (Amax) between 240-250 nm and a weaker band
around 300-320 nm.[13] The presence of the chlorine atom and the position of the hydroxyl
group will modulate the exact wavelengths and intensities of these peaks.

o Metal Chelation Effect: Upon chelation with metal ions, a bathochromic (red) shift in the
absorption maxima is often observed, which is a hallmark of complex formation.[13]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key
vibrational bands include:

e O-H/N-H Stretching: A broad band in the region of 3400-3200 cm~1, characteristic of the
hydroxyl group and the N-H group in the keto tautomer.

e C=0 Stretching: A strong absorption band around 1650-1600 cm~1, indicative of the carbonyl
group in the predominant quinolin-4-one tautomer.

e C=N and C=C Stretching: Multiple sharp bands between 1600 cm~* and 1450 cm™1
corresponding to the aromatic ring system.[14]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/265885
https://www.benchchem.com/product/b1585235?utm_src=pdf-body
https://www.benchchem.com/product/b1585235?utm_src=pdf-body
https://www.scirp.org/pdf/ojapps_2021010816101285.pdf
https://www.scirp.org/pdf/ojapps_2021010816101285.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10369496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o C-CI Stretching: A band in the lower frequency region, typically between 800-600 cm™1,
corresponding to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are the most powerful tools for confirming the molecular structure. The spectra
would reveal:

e 1H NMR: Distinct signals in the aromatic region (& 7.0-8.5 ppm) for the protons on the
quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effect of
the chlorine atom and the electronic nature of the keto/enol system. A signal for the N-H or
O-H proton would also be present, though its position and appearance (broad or sharp)
would depend on the solvent and concentration.

e 13C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon
bearing the chlorine atom and the carbonyl carbon (in the keto form) being particularly
deshielded (appearing at higher ppm values).

Synthesis and Stability

Synthesis: The synthesis of substituted 4-hydroxyquinolines can be complex. A plausible
synthetic route often starts with a suitably substituted aniline. For instance, derivatives of 4-
hydroxy-8-tosyloxyquinoline can be synthesized and subsequently chlorinated to yield the
desired product.[15] The Skraup synthesis or Friedlander annulation are classic methods for
creating the quinoline core, which can then be further modified.[4][16]

Stability: Quinoline derivatives are generally stable compounds. However, like many organic
molecules, 8-Chloro-4-hydroxyquinoline may be susceptible to degradation under harsh
conditions.

» Photostability: Compounds with extended aromatic systems can be sensitive to light and
should be stored in amber vials or protected from direct light to prevent photolytic
degradation.[17]

» Thermal Stability: The compound is a solid and is expected to be thermally stable at room
temperature. Thermal degradation studies, such as thermogravimetric analysis (TGA), would
be required to determine its decomposition temperature.[18]
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» pH Stability: While stable under mild acidic and alkaline conditions, prolonged exposure to
strong acids or bases at elevated temperatures could lead to hydrolysis or other degradation

pathways.[17]

Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by
Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining thermodynamic

equilibrium solubility.

Rationale: This method ensures that the solution reaches equilibrium, providing a true measure
of thermodynamic solubility, which is critical for biopharmaceutical classification and

formulation.
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to buffer solution (e.g., pH 7.4)
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Figure 2: Workflow for solubility determination by the shake-flask method.
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Step-by-Step Methodology:

Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH
7.4).

Addition of Compound: Add an excess amount of solid 8-Chloro-4-hydroxyquinoline to a
known volume of the buffer in a sealed, clear glass vial. The excess solid is crucial to ensure
saturation.

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37
°C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for
15 minutes) to pellet the undissolved solid.

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the
solid pellet.

Quantification: Dilute the supernatant with a suitable mobile phase and analyze its
concentration using a pre-validated High-Performance Liquid Chromatography (HPLC)
method with UV detection at the compound’'s Amax.

Calculation: Determine the solubility by comparing the sample's peak area to a standard
curve prepared with known concentrations of the compound.

Protocol 2: UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of 8-Chloro-

4-hydroxyquinoline.

Rationale: UV-Vis spectroscopy is a rapid and non-destructive technique used to confirm the

identity of a chromophoric compound, determine its concentration, and study its interactions

with other molecules, such as metal ions.

Step-by-Step Methodology:

o Stock Solution Preparation: Accurately weigh a small amount of 8-Chloro-4-

hydroxyquinoline and dissolve it in a suitable spectroscopic-grade solvent (e.g., methanol)
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to prepare a concentrated stock solution (e.g., 1 mg/mL).

o Working Solution: Dilute the stock solution with the same solvent to a concentration that will
give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to
1.0 AU). A typical concentration would be in the range of 5-10 pg/mL.

o Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to
warm up for at least 15 minutes.

o Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., methanol) and use it to
zero the instrument (record a baseline).

o Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in
the sample holder.

e Scan Spectrum: Scan the sample across a relevant wavelength range (e.g., 200 nm to 400
nm).

o Data Analysis: Record the wavelength(s) of maximum absorbance (Amax) and the
corresponding absorbance values.

Conclusion

8-Chloro-4-hydroxyquinoline is a multifaceted molecule whose physicochemical properties
are dictated by its quinolin-4-one tautomeric structure, the electronic influence of the chloro-
substituent, and its moderate lipophilicity. Its limited aqueous solubility, pH-dependent behavior,
and characteristic spectroscopic signature are critical data points for any researcher working
with this compound. The protocols and data presented in this guide provide a foundational
framework for its handling, analysis, and rational application in the design of new chemical
entities. A thorough understanding of these core properties is the first and most vital step
toward harnessing the full potential of this promising chemical scaffold in drug discovery and
beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

